3-Benzothiazol-2-ylpyrazin-2-yl 4-phenylpiperazinyl ketone
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Overview
Description
3-Benzothiazol-2-ylpyrazin-2-yl 4-phenylpiperazinyl ketone is a complex organic compound that features a benzothiazole ring, a pyrazine ring, and a phenylpiperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including antibacterial, antifungal, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzothiazol-2-ylpyrazin-2-yl 4-phenylpiperazinyl ketone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting o-aminothiophenol with a suitable aldehyde under acidic conditions.
Formation of Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of 1,2-diketones with diamines.
Formation of Phenylpiperazine Moiety: The phenylpiperazine moiety can be introduced by reacting phenylpiperazine with a suitable acylating agent.
Coupling Reactions: The final compound is obtained by coupling the benzothiazole, pyrazine, and phenylpiperazine intermediates under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
3-Benzothiazol-2-ylpyrazin-2-yl 4-phenylpiperazinyl ketone can undergo various chemical reactions, including:
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
3-Benzothiazol-2-ylpyrazin-2-yl 4-phenylpiperazinyl ketone has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-Benzothiazol-2-ylpyrazin-2-yl 4-phenylpiperazinyl ketone involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-Arylbenzothiazoles: Known for their antibacterial and anticancer properties.
Pyrazine Derivatives: Used in various medicinal applications.
Phenylpiperazine Derivatives: Investigated for their potential as antidepressants and antipsychotics.
Uniqueness
3-Benzothiazol-2-ylpyrazin-2-yl 4-phenylpiperazinyl ketone is unique due to its combination of three distinct pharmacophores, which may result in synergistic effects and enhanced biological activity .
Properties
Molecular Formula |
C22H19N5OS |
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Molecular Weight |
401.5 g/mol |
IUPAC Name |
[3-(1,3-benzothiazol-2-yl)pyrazin-2-yl]-(4-phenylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C22H19N5OS/c28-22(27-14-12-26(13-15-27)16-6-2-1-3-7-16)20-19(23-10-11-24-20)21-25-17-8-4-5-9-18(17)29-21/h1-11H,12-15H2 |
InChI Key |
QPQXGJLALANVNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=NC=CN=C3C4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
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